

spectroscopic data for N-(4-Bromophenyl)maleimide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(4-Bromophenyl)maleimide**

Cat. No.: **B1206322**

[Get Quote](#)

Spectroscopic Data of N-(4-Bromophenyl)maleimide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **N-(4-Bromophenyl)maleimide**, a crucial reagent in bioconjugation and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Data Presentation

The spectroscopic data for **N-(4-Bromophenyl)maleimide** is summarized in the tables below for easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.59	Doublet (d)	7.6	2H	Ar-H
7.26	Doublet (d)	6.3	2H	Ar-H
6.85	Singlet (s)	-	2H	HC=CH

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
169.0	C=O
134.3	C=C
132.3	Ar-C
130.4	Ar-C
127.3	Ar-C
121.6	Ar-C

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: Mass Spectrometry Data

Technique	m/z (Relative Intensity)
GC-MSD	251/253 (M+), corresponding to Br isotopes

Molecular Formula: C₁₀H₆BrNO₂[2][3] Molecular Weight: 252.06 g/mol [2][3]

Table 4: Infrared (IR) Spectroscopy Data

Technique	Key Absorptions (cm ⁻¹)	Assignment
FTIR (KBr Wafer)	~1710	C=O stretch (imide)
~1600, ~1490	C=C stretch (aromatic)	
~825	p-substituted benzene	

Note: Specific peak values can vary slightly based on the experimental setup.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

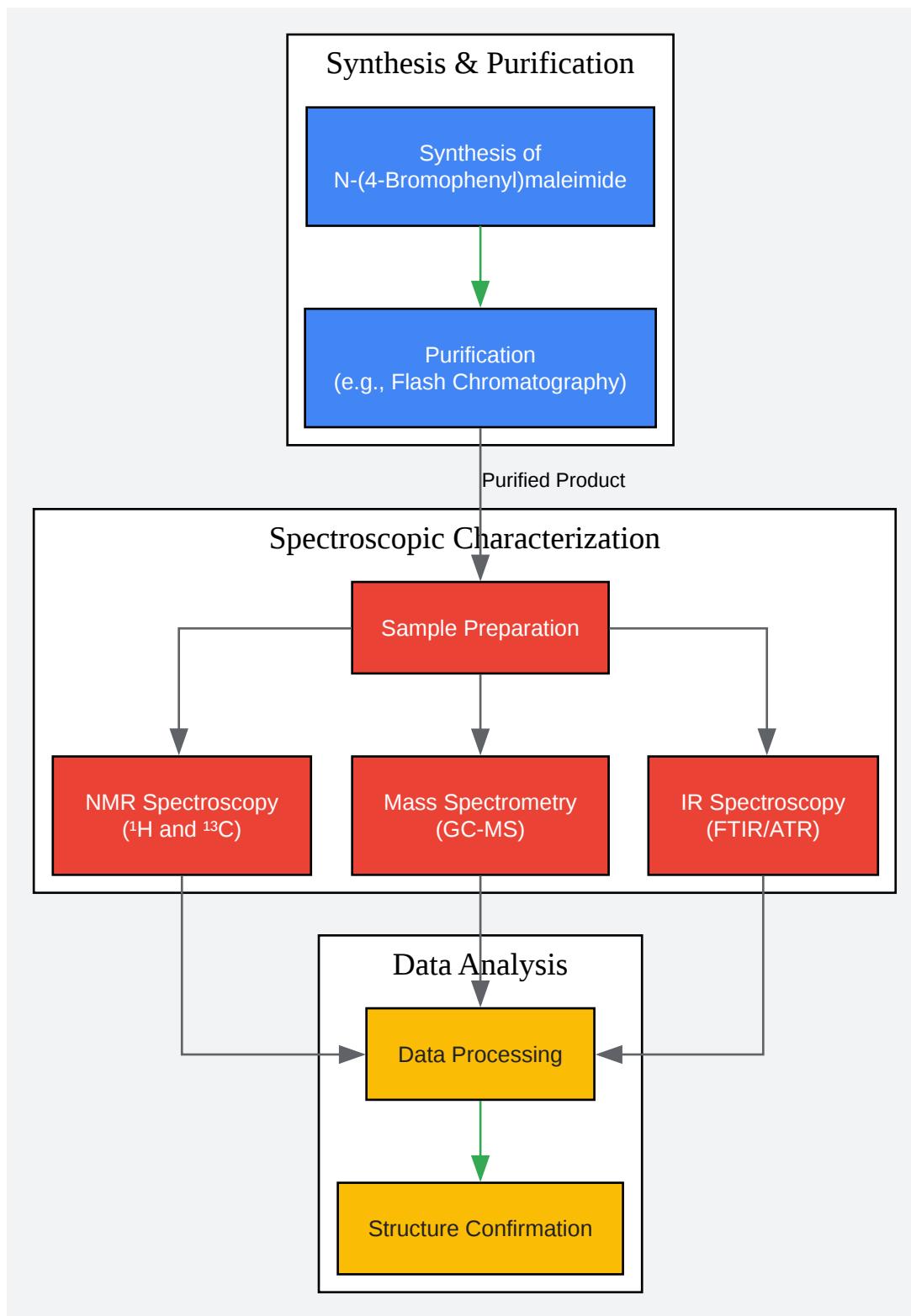
2.1. Synthesis of **N-(4-Bromophenyl)maleimide**

N-(4-Bromophenyl)maleimide can be synthesized by the reaction of maleic anhydride with 4-bromoaniline. A general procedure involves dissolving equimolar amounts of the reactants in a suitable solvent, such as glacial acetic acid or a mixture of DMF and sulfuric acid with a dehydrating agent like diphosphorus pentoxide.^[4] The reaction mixture is heated to facilitate the cyclization and formation of the imide ring. The crude product is then purified, typically by recrystallization or flash chromatography. For instance, purification has been reported using flash chromatography with a hexane/EtOAc (6/1) eluent system, yielding yellow crystals.^[1]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.^[1] The sample of **N-(4-Bromophenyl)maleimide** was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.3. Mass Spectrometry (MS)


Mass spectral data were obtained using a Gas Chromatography-Mass Spectrometry Detector (GC-MSD).^[1] The analysis provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, confirming the molecular weight of the compound.

2.4. Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra were obtained using a KBr wafer technique.[\[2\]](#) A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded to identify the characteristic functional groups present in the molecule. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be performed on a neat sample.[\[2\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of **N-(4-Bromophenyl)maleimide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of **N-(4-Bromophenyl)maleimide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. N-(4-Bromophenyl)maleimide | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Bromophenyl)maleimide [webbook.nist.gov]
- 4. Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [spectroscopic data for N-(4-Bromophenyl)maleimide (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206322#spectroscopic-data-for-n-4-bromophenyl-maleimide-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com